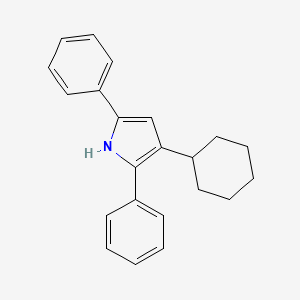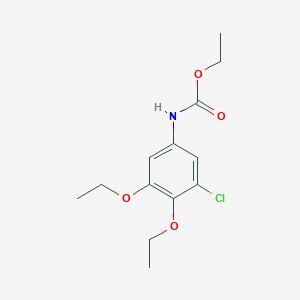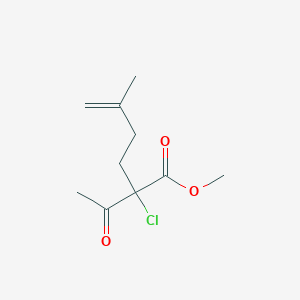
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate is an organic compound with the molecular formula C10H15ClO3 It is a derivative of hexenoic acid and contains functional groups such as an ester, a ketone, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-acetyl-2-chloro-5-methylhex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate involves interactions with various molecular targets. The ester and ketone functional groups can participate in nucleophilic addition and substitution reactions, while the chloro substituent can undergo nucleophilic displacement. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetyl-2-chlorohexanoate: Similar structure but lacks the double bond present in Methyl 2-acetyl-2-chloro-5-methylhex-5-enoate.
Methyl 2-acetyl-5-methylhex-5-enoate: Similar structure but lacks the chloro substituent.
Methyl 2-chloro-5-methylhex-5-enoate: Similar structure but lacks the acetyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and acetyl groups, as well as the double bond in its structure
Propriétés
Numéro CAS |
87887-36-3 |
|---|---|
Formule moléculaire |
C10H15ClO3 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
methyl 2-acetyl-2-chloro-5-methylhex-5-enoate |
InChI |
InChI=1S/C10H15ClO3/c1-7(2)5-6-10(11,8(3)12)9(13)14-4/h1,5-6H2,2-4H3 |
Clé InChI |
GOXVQLIEZHYRHL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCC(C(=O)C)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
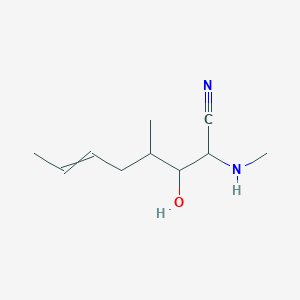
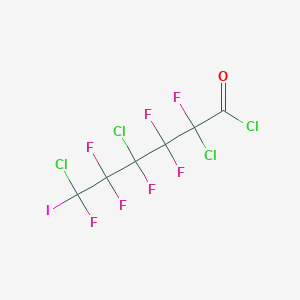
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
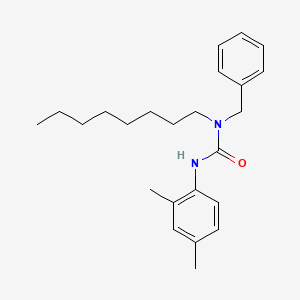
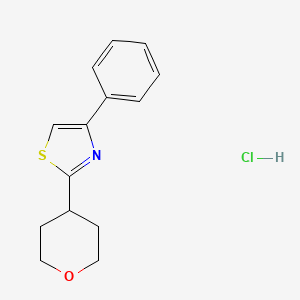
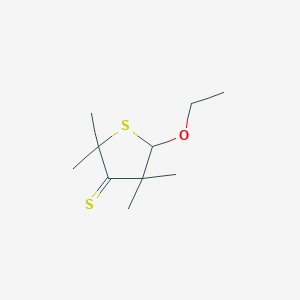
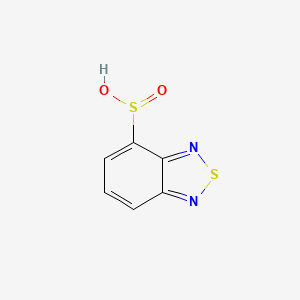
![2-[2-Bromoprop-2-enyl(methyl)amino]ethanol](/img/structure/B14402907.png)

